molecular formula C10H16ClN3O B11876943 4-(tert-Butoxy)picolinimidamide hydrochloride CAS No. 1179360-94-1

4-(tert-Butoxy)picolinimidamide hydrochloride

Cat. No.: B11876943
CAS No.: 1179360-94-1
M. Wt: 229.71 g/mol
InChI Key: CXTUOZNVLWATBG-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)picolinimidamide hydrochloride ( 1179360-94-1) is a high-purity chemical compound supplied as a white to off-white solid. With a molecular formula of C 10 H 16 ClN 3 O and a specified purity of 95% or higher, it is designed for use as a key building block in pharmaceutical research and development . This compound belongs to the picolinimidamide chemical class, which has demonstrated significant value in medicinal chemistry. While specific biological data for this exact molecule is not publicly available, closely related picolinimidamide derivatives are recognized in antimicrobial research. For instance, such structures have been incorporated into novel antibiotic agents, showing potent in vitro activity against drug-resistant bacterial pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . This suggests its potential application as a critical synthetic intermediate for developing new anti-infective therapies. Researchers exploring heterocyclic compounds, particularly those containing the pyrimidine linker as a bioisostere for other aromatic systems, may find this compound of particular interest for optimizing drug-like properties such as potency and metabolic stability . The product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. It should be stored in a cool, dry place, and handled by qualified professionals using appropriate laboratory safety practices.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1179360-94-1

Molecular Formula

C10H16ClN3O

Molecular Weight

229.71 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C10H15N3O.ClH/c1-10(2,3)14-7-4-5-13-8(6-7)9(11)12;/h4-6H,1-3H3,(H3,11,12);1H

InChI Key

CXTUOZNVLWATBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=NC=C1)C(=N)N.Cl

Origin of Product

United States

Preparation Methods

Alkylation of Hydroxypicolinonitrile

The tert-butoxy group is introduced via nucleophilic substitution on a hydroxypicolinonitrile precursor. For example, 4-hydroxy-2-cyanopyridine reacts with tert-butyl bromide in the presence of potassium carbonate (K₂CO₃) in NMP at 100–105°C for 24 hours. This step typically achieves yields exceeding 90%.

Reaction Conditions:

ParameterDetails
Substrate4-hydroxy-2-cyanopyridine
Alkylating Agenttert-Butyl bromide
BaseK₂CO₃ (2.5 equiv)
SolventNMP
Temperature100–105°C
Time24 hours
Yield90–95%

Conversion of Nitrile to Amidine Hydrochloride

The nitrile intermediate undergoes a Pinner reaction to form the amidine hydrochloride. Treatment with hydrogen chloride (HCl) in ethanol generates the imino ether intermediate, which is subsequently reacted with ammonium hydroxide to yield the amidine.

Reaction Conditions:

StepDetails
Nitrile ActivationHCl gas in ethanol, 0–5°C, 4h
AmmonolysisNH₄OH, 25°C, 12h
IsolationPrecipitation from ethanol
Yield70–80%

Enaminone-Mediated Coupling

Enaminone Formation

Enaminones serve as key intermediates for amidine synthesis. Using 4-tert-butoxypicolinic acid , enaminone formation is achieved via reaction with DMF-DMA (N,N-dimethylformamide dimethyl acetal) under solvent-free conditions at 80°C.

Reaction Conditions:

ParameterDetails
Substrate4-tert-butoxypicolinic acid
ReagentDMF-DMA
Temperature80°C
Time3 hours
Yield>95%

Amidination with Carboximidamides

The enaminone reacts with carboximidamide derivatives in polar aprotic solvents like DMA. For example, cesium fluoride (CsF) facilitates the coupling at 85°C, yielding the target compound after chromatographic purification.

Reaction Conditions:

ParameterDetails
Enaminone4-tert-butoxypicolin-enaminone
CarboximidamideVaries (e.g., thiourea derivatives)
CatalystCsF (1.0 equiv)
SolventDMA
Temperature85°C
Time12–18 hours
Yield58–60%

Direct Amidination of tert-Butoxypicolinonitrile

One-Pot Synthesis

A streamlined approach involves treating 4-tert-butoxy-2-cyanopyridine with ammonium chloride (NH₄Cl) and HCl in ethanol under reflux. This method bypasses intermediate isolation, achieving moderate yields.

Reaction Conditions:

ParameterDetails
Substrate4-tert-butoxy-2-cyanopyridine
ReagentsNH₄Cl, HCl
SolventEthanol
TemperatureReflux (78°C)
Time8–12 hours
Yield65–70%

Comparative Analysis of Methods

Efficiency and Scalability

  • Method 1 (Nucleophilic substitution + Pinner reaction) offers high yields (90–95%) but requires stringent temperature control during nitrile activation.

  • Method 2 (Enaminone coupling) is versatile for structural diversification but involves multi-step synthesis and lower yields (58–60%).

  • Method 3 (One-pot synthesis) balances simplicity and moderate yields (65–70%), suitable for small-scale production.

Purification Strategies

  • Chromatography : Silica gel chromatography with methanol/dichloromethane (1:25) is used for enaminone-derived products.

  • Recrystallization : Ethanol/water mixtures (3:1) effectively purify amidine hydrochlorides.

Challenges and Optimization

Side Reactions

  • Nitrile Hydrolysis : Prolonged exposure to acidic conditions may hydrolyze the nitrile to carboxylic acid, reducing yields. Controlled reaction times (≤12h) mitigate this.

  • Over-Alkylation : Excess tert-butyl bromide leads to di-alkylated byproducts. Stoichiometric optimization (1.1 equiv alkylating agent) is critical.

Solvent Selection

  • NMP vs. DMA : NMP enhances nucleophilic substitution rates but complicates removal due to high boiling point (202°C). DMA offers faster reaction times at 85°C but requires anhydrous conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tert-butoxy group and amidine functionality enable nucleophilic substitution at the pyridine ring. Common reagents include amines, thiols, and alcohols under basic conditions.

Reaction TypeReagents/ConditionsProductsYieldCitation
Amine substitutionAliphatic amines, DMF, 80–100°C4-Amino-picolinimidamide derivatives65–75%
Thiol substitutionThiophenol, K₂CO₃, DMSO, 60°C4-(Phenylthio)picolinimidamide analogs~70%
Alkoxy substitutionMethanol/HCl, refluxMethoxy-picolinimidamide intermediates80%

Key Findings :

  • Substitution occurs preferentially at the 4-position due to steric and electronic effects of the tert-butoxy group.

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

Condensation Reactions

The amidine group participates in condensation with ketones, aldehydes, and α,β-unsaturated carbonyl compounds to form heterocycles.

SubstrateConditionsProductsYieldCitation
AldehydesEtOH, reflux, 12 hImidazopyridine derivatives60–70%
Ethyl acetoacetateAcOH, 100°CPyrimidine-fused compounds55–65%
α-Keto estersDIPEA, THF, RTQuinazolinone analogs75%

Mechanistic Insight :

  • Protonation of the amidine group facilitates nucleophilic attack on carbonyl carbons, followed by cyclization .

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions modify the pyridine ring for drug-discovery applications.

Reaction TypeCatalysts/LigandsProductsYieldCitation
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Arylaminopyridine derivatives50–60%
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-picolinimidamide conjugates70%

Applications :

  • Coupled products show enhanced binding to biological targets (e.g., EGFR inhibitors) .

Cyclization Reactions

Intramolecular cyclization forms polycyclic systems, critical for bioactive molecule synthesis.

SubstrateConditionsProductsYieldCitation
Bromoalkyl chainsK₂CO₃, DMF, 120°CTetracyclic benzimidazole derivatives60%
Propargyl bromidesCuI, DIPEA, THFFuropyridine systems45–55%

Notable Example :

  • Cyclization with propargyl bromides yields fused heterocycles with anti-tumor activity.

Biological Interactions

The amidine group mediates interactions with enzymes and receptors through hydrogen bonding and ionic interactions:

TargetInteraction TypeBiological EffectCitation
Serine proteasesHydrogen bondingEnzyme inhibition (e.g., PACE4)
Bacterial membranesDisruption of lipid bilayersAntibacterial activity (MRSA, VRE)

Mechanism :

  • The amidine group binds to catalytic residues (e.g., Asp189 in trypsin-like proteases), while the tert-butoxy group enhances lipophilicity for membrane penetration .

Stability and Reaction Optimization

Critical parameters for high-yield reactions:

FactorOptimal RangeImpact
Temperature60–100°CHigher temps favor cyclization .
SolventDMF, THF, or EtOHAprotic solvents improve substitution.
CatalystsPd-based systemsLigand choice dictates coupling efficiency .

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its imidamide functionality allows for further modifications, making it a useful building block for creating bioactive molecules with potential therapeutic applications .

Research into the biological activity of 4-(tert-Butoxy)picolinimidamide hydrochloride is ongoing. Preliminary studies suggest that it may interact with specific biomolecules, potentially modulating enzyme or receptor activity. The exact mechanisms are still under investigation, but initial findings indicate promising avenues for pharmacological research .

Potential Biological Applications:

  • Enzyme Modulation: Interaction studies aim to identify how the compound influences biological pathways.
  • Therapeutic Effects: The unique structure may allow for diverse biological effects, making it a subject of interest in drug development.

Case Studies

Several case studies illustrate the compound's applications:

  • Antimicrobial Activity: A study evaluated the effectiveness of similar picolinimidamide derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting moderate antimicrobial potency.
  • Anti-inflammatory Effects: Research involving related compounds demonstrated significant reductions in inflammation in murine models, indicating potential therapeutic applications in treating inflammatory diseases .
  • Cancer Research: Investigations into picolinimidamide derivatives have shown promise in inhibiting cancer cell proliferation, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on picolinimidamide derivatives with modifications at the 4-position of the pyridine ring, emphasizing synthesis, purity, and pharmacological relevance.

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS No. Molecular Formula Purity (%) Yield (%) Key Features/Applications
4-(Trifluoromethyl)picolinimidamide HCl 909109-68-8 C₇H₇ClF₃N₃ 95–97 N/A Fluorinated building block; API intermediate
4-Ethoxypicolinimidamide hydrochloride 1179360-52-1 C₈H₁₀ClN₃O N/A N/A Ether-linked substituent; high similarity (0.95)
4-(2-Methoxyethoxy)picolinimidamide HCl 1179359-73-9 C₉H₁₂ClN₃O₂ N/A N/A Extended ether chain; solubility modifier
Picolinimidamide hydrochloride 52313-50-5 C₆H₆ClN₃ 73–99.5 70–80 Parent compound; used in pyrimidine synthesis
(Z)-6-Methyl-N′-((5-methyl-3-phenylisothiazole-4-carbonyl)oxy)picolinimidamide N/A C₁₈H₁₇N₃O₂S 99.15 73 Antagonist activity; high purity
Key Observations:

Synthetic Pathways :

  • Picolinimidamide derivatives are typically synthesized via amidoxime intermediates reacting with acyl chlorides (e.g., compounds 41–44 in ) or cyclization reactions (e.g., dihydroxypyrimidine derivatives in ).
  • 4-(Trifluoromethyl)picolinimidamide hydrochloride is produced via cyclization with diethyl malonate and subsequent SNAr reactions .

Substituent Effects :

  • Fluorinated Derivatives (e.g., 4-(trifluoromethyl)) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity .
  • Ether-Linked Groups (e.g., tert-butoxy, ethoxy) improve solubility and modulate steric effects, critical for receptor binding .

Purity and Yield :

  • Unsubstituted picolinimidamide (CAS 52313-50-5) shows variable purity (73–99.5%) depending on synthetic conditions .
  • Fluorinated analogs (e.g., 4-(trifluoromethyl)) achieve ≥95% purity, reflecting optimized industrial-scale protocols .

Pharmacological and Industrial Relevance

  • 4-(Trifluoromethyl)picolinimidamide HCl : Widely used in pharmaceuticals (e.g., kinase inhibitors) and skincare products due to its stability and bioactivity .
  • Picolinimidamide-based Pyrimidines : Serve as intermediates in antitumor and antiviral agents, as demonstrated in chalcone-pyrimidine hybrids .
  • Antagonist Activity: Methyl-substituted analogs (e.g., compound 43 in ) show selective antagonism at human receptors, with IC₅₀ values in the nanomolar range .

Biological Activity

4-(tert-Butoxy)picolinimidamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities. With a molecular formula of C11_{11}H16_{16}ClN3_3O and a molecular weight of approximately 213.71 g/mol, this compound features a tert-butyl group attached to a picolinimidamide core. Its unique structural properties contribute to its diverse applications in medicinal chemistry and biochemistry.

The compound is primarily characterized by its solid state, appearing as a white to light yellow powder, with a melting point ranging from 150°C to 154°C. It is hygroscopic, necessitating storage under inert gas conditions to maintain stability. The purity of commercially available samples is typically above 97% .

Biological Activity

Research into the biological activity of this compound is ongoing, focusing on its interactions with various biomolecules. Preliminary studies indicate that it may modulate enzyme or receptor activities, suggesting potential therapeutic implications.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest that it may interact with specific molecular targets involved in critical biological pathways. This interaction could lead to alterations in cellular signaling and metabolic processes.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Activity : In vitro tests have demonstrated that compounds structurally related to picolinimidamide exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The specific activity of this compound remains to be fully characterized but shows promise based on structural analogs .
  • Enzyme Inhibition Studies : Interaction studies have focused on the compound's ability to inhibit specific enzymes, which could be pivotal in developing treatments for diseases where these enzymes play a critical role. For instance, research into similar compounds has shown potential in inhibiting enzymes involved in metabolic pathways .
  • Pharmacological Applications : The unique structure of this compound allows for exploration in drug development, particularly for conditions requiring modulation of receptor activity or enzyme function. Ongoing pharmacological evaluations aim to elucidate its therapeutic potential further .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameCAS NumberKey Differences
4-tert-Butylpyridine-2-carboximidamideNot providedDifferent functional groups
4-(tert-Butyl)picolinonitrileNot providedPrecursor in the synthesis
Picolinimidamide hydrochloride51285-26-8Lacks tert-butyl group; simpler structure

The presence of the tert-butyl group enhances the compound's lipophilicity and may influence its binding affinity to biological targets, thereby differentiating it from simpler derivatives .

Q & A

Q. How can experimental design methods optimize the synthesis of 4-(tert-Butoxy)picolinimidamide hydrochloride?

To systematically optimize synthesis, employ factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2^k factorial design (where k = number of variables) reduces the number of trials while identifying critical parameters and interactions . Statistical tools (e.g., ANOVA) can prioritize factors affecting yield and purity. Reaction monitoring via HPLC or in-situ spectroscopy ensures real-time data collection for iterative adjustments .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

Combine NMR spectroscopy (¹H/¹³C) to verify functional groups (e.g., tert-butoxy, imidamide) and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography resolves stereochemical ambiguities, while HPLC assesses purity (>98%) . Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to validate assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow institutional Chemical Hygiene Plans , including fume hood use, PPE (gloves, lab coats), and spill-response training. Conduct risk assessments for reactivity (e.g., imidamide group stability) and toxicity. Store the compound in anhydrous conditions to prevent hydrolysis, and dispose of waste via approved hazardous material protocols .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this compound formation?

Use quantum chemical calculations (e.g., DFT) to map potential energy surfaces for intermediates and transition states. Pair this with molecular dynamics (MD) simulations to model solvent effects and entropy contributions . Validate computational predictions with kinetic isotope effect (KIE) studies or trapping of reactive intermediates (e.g., nitrenes) .

Q. How should researchers address contradictions in experimental data (e.g., yield vs. purity trade-offs) during synthesis optimization?

Apply multivariate analysis to decouple confounding variables. For instance, use response surface methodology (RSM) to identify Pareto-optimal conditions balancing yield and purity . Cross-validate results with independent replicates and orthogonal analytical methods (e.g., LC-MS vs. NMR) .

Q. What methodologies enable scalable synthesis of this compound from lab to pilot scale?

Transitioning to pilot scale requires reactor engineering (e.g., continuous flow systems for exothermic steps) and process control strategies (PID controllers for temperature/pH). Computational fluid dynamics (CFD) models predict mixing efficiency, while membrane separation technologies improve purification throughput .

Q. How can computational predictions and experimental data be integrated to refine reaction pathways?

Implement a feedback loop where experimental results (e.g., failed intermediates) inform recalibration of computational models. For example, adjust DFT functional parameters based on observed regioselectivity or byproducts . Machine learning algorithms trained on reaction databases (e.g., USPTO) can propose alternative pathways for validation .

Q. What strategies ensure robust validation of multi-step synthetic routes for derivatives of this compound?

Use retrosynthetic analysis guided by cheminformatics tools (e.g., Synthia) to prioritize feasible routes. Validate each step with in-line analytics (FTIR, Raman) to monitor intermediate stability. For divergent pathways, apply Design of Experiments (DoE) to optimize orthogonal protecting groups or coupling reagents .

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